molecular formula C23H27N3O4 B14957249 N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B14957249
M. Wt: 409.5 g/mol
InChI Key: RVMUKSKGGZWKAY-PBVYKCSPSA-N
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Description

N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety, which is known for its significant biological activities, and a benzodioxine carboxamide structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, docking studies have shown that piperazine derivatives can inhibit oxidoreductase enzymes by stabilizing enzyme-inhibitor complexes through hydrophobic interactions . This inhibition can lead to antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is unique due to its combination of a benzylpiperazine moiety and a benzodioxine carboxamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C23H27N3O4/c1-17(24-22(27)21-16-29-19-9-5-6-10-20(19)30-21)23(28)26-13-11-25(12-14-26)15-18-7-3-2-4-8-18/h2-10,17,21H,11-16H2,1H3,(H,24,27)/t17-,21?/m0/s1

InChI Key

RVMUKSKGGZWKAY-PBVYKCSPSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3COC4=CC=CC=C4O3

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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